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For Researchers, Scientists, and Drug Development Professionals

Europium(II)-containing chalcogenide semiconductors are a fascinating class of materials

exhibiting a rich interplay of electronic, magnetic, and structural properties. The presence of the

divalent europium ion (Eu²⁺), with its large localized magnetic moment (S = 7/2) from the half-

filled 4f shell, leads to unique phenomena such as colossal magnetoresistance and complex

magnetic ordering, often coupled with tunable semiconducting behavior.[1][2][3] This guide

provides a comprehensive overview of the synthesis, crystal structure, and physicochemical

properties of key Eu(II)-containing chalcogenide semiconductors, with a focus on quantitative

data and detailed experimental methodologies.

Core Properties and Emerging Materials
The family of Eu(II)-containing chalcogenide semiconductors is diverse, ranging from the

simple binary rock-salt structures of EuX (X = S, Se, Te) to more complex ternary and

quaternary Zintl phases and other intermetallic compounds.[3][4] These materials are gaining

attention for their potential applications in spintronics, thermoelectric devices, and as platforms

for exploring novel topological states of matter.[5][6][7]

Key Compounds and Their Characteristics
Several specific compounds have been the subject of intensive research, revealing a wide

array of interesting properties:
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EuX (X = S, Se, Te): This foundational series of ferromagnetic semiconductors crystallizes in

the rock-salt structure.[3] Their magnetic ordering temperature and electronic properties are

systematically tunable by changing the chalcogenide anion.[8][9]

Eu₅In₂Sb₆: This Zintl compound is an antiferromagnetic insulator that exhibits complex

magnetic phase transitions and a large negative magnetoresistance, suggesting the

presence of magnetic polarons.[2][10][11][12][13]

Eu₁₁InSb₉: A narrow-gap semiconductor with antiferromagnetic ordering at low temperatures.

[1][5][14] Unlike the related Eu₅In₂Sb₆, it does not show colossal magnetoresistance, which

is attributed to a lower carrier density and larger distances between the Eu ions and the In-

Sb polyanionic network.[1][14]

EuCd₂As₂: Initially predicted to be a magnetic Weyl semimetal, recent in-depth studies have

shown that EuCd₂As₂ is a magnetic semiconductor with a significant band gap.[6][15][16][17]

Its properties are highly sensitive to carrier concentration.[16]

EuZn₂Sb₂: This compound undergoes an antiferromagnetic transition and exhibits magnetic

anisotropy.[18][19] It has been studied for its potential thermoelectric applications and

complex electronic band structure.[18][19]

EuHfSe₃: A novel orthorhombic semiconductor with a complex canted antiferromagnetic or

ferrimagnetic ground state at low temperatures.[20][21]

Eu₂SiSeₓS₄₋ₓ: This series of mixed chalcogenides allows for the tuning of the optical band

gap by varying the Se/S ratio.[22][23][24][25] The end member, Eu₂SiSe₄, is a chiral material

with a large second-harmonic generation response and an antiferromagnetic ground state.

[26]

Quantitative Data Summary
The following tables summarize the key quantitative data for a selection of Eu(II)-containing

chalcogenide semiconductors, facilitating a comparative analysis of their properties.

Table 1: Crystal Structure and Lattice Parameters
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Compoun
d

Crystal
System

Space
Group

a (Å) b (Å) c (Å)
Referenc
e

EuHfSe₃
Orthorhom

bic
Pnma 8.887(1) 3.9300(4)

14.3827(14

)
[20][21]

Eu₂SiSeₓS

₄₋ₓ
Monoclinic P2₁/m - - - [22][23][24]

Eu₂SiSe₄ Monoclinic P2₁ - - - [22][23][24]

EuZn₂Sb₂ Trigonal P3m1 - - - [19][27]

Eu₅In₂Sb₆
Orthorhom

bic
- - - - [10]

EuCd₂As₂ Trigonal - - - - [28]

Table 2: Electronic and Magnetic Properties
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Compound
Band Gap
(eV)

Magnetic
Ordering

Transition
Temperatur
e(s) (K)

Weiss
Constant
(θ) (K)

Reference

Eu₁₁InSb₉ 0.320
Antiferromag

netic

Tₙ₁=9.3,

Tₙ₂=8.3,

Tₙ₃=4.3

- [1][5][14]

EuCd₂As₂ 0.77
Antiferromag

netic
Tₙ = 9.1 - [6][15][16]

Eu₅In₂Sb₆ -
Antiferromag

netic

Tₙ₁≈14.1,

Tₙ₂≈7.2

30

(Ferromagnet

ic)

[2][11][12][13]

EuZn₂Sb₂ -
Antiferromag

netic
Tₙ ≈ 13 - [18][29]

EuHfSe₃ -

Antiferromag

netic/Ferrima

gnetic

Tₙ₁ ≈ 8, Tₙ₂ ≈

4
- [20][21]

Eu₂SiSe₀.₈₅S

₃.₁₅
2.04(2) Paramagnetic - -13.54 [23]

Eu₂SiSe₂.₄S₁.

₆
1.98(2) - - - [22]

Eu₂SiSe₄ 1.90(2)
Antiferromag

netic
Tₙ ≈ 5.5 - [22][26]

Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of high-

quality Eu(II)-containing chalcogenide semiconductors. Below are generalized protocols for

common techniques cited in the literature.

Synthesis Methodologies
1. High-Temperature Solid-State Reaction
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This is a common method for preparing polycrystalline samples and some single crystals.

Reactants: Stoichiometric amounts of high-purity elemental powders (e.g., Eu, Hf, Se for

EuHfSe₃) are used.[20][21]

Encapsulation: The reactants are loaded into a quartz ampoule, which is then evacuated to a

high vacuum (e.g., 10⁻⁴ Torr) and sealed.

Heating Profile: The sealed ampoule is placed in a programmable furnace and heated slowly

to a high temperature (e.g., 1173 K for EuHfSe₃), held at that temperature for an extended

period (days to weeks) to ensure complete reaction and homogenization, and then slowly

cooled to room temperature.[20] For some materials, a multi-step heating profile is

employed.[20]

2. Flux Growth Method

This technique is particularly useful for growing high-quality single crystals.

Reactants and Flux: The constituent elements (e.g., Eu, In, Sb for Eu₅In₂Sb₆ and Eu₁₁InSb₉)

are mixed with an excess of a low-melting-point metal or salt that acts as a flux (e.g., an In-

Sb mixture).[14]

Encapsulation: The mixture is placed in an alumina crucible, which is then sealed in an

evacuated quartz tube.

Heating and Cooling: The assembly is heated to a high temperature to dissolve the reactants

in the flux, followed by a very slow cooling period to allow for the crystallization of the desired

phase.

Crystal Separation: Once cooled, the excess flux is removed, often by centrifugation at a

temperature above the melting point of the flux, to isolate the single crystals.[14]

3. Flux-Assisted Boron Chalcogen Mixture (BCM) Method

This method has been successfully used for the synthesis of mixed chalcogenide phases.[22]

[24][25]
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Reactants: A mixture of Eu₂O₃, boron, sulfur, selenium, and SiO₂ is used.[25]

Heating: The reactants are heated in a sealed container. The boron and chalcogens react to

form a reactive flux that facilitates the formation of the desired quaternary compound.[22]

Characterization Techniques
1. Single-Crystal X-ray Diffraction (SCXRD)

Purpose: To determine the crystal structure, space group, and lattice parameters of single

crystals.

Procedure: A suitable single crystal is mounted on a goniometer. The crystal is then

irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a

detector as the crystal is rotated. The resulting data are processed to solve and refine the

crystal structure.[20][21][22]

2. Powder X-ray Diffraction (PXRD)

Purpose: To identify the crystalline phases present in a polycrystalline sample and to check

for phase purity.

Procedure: A finely ground powder of the material is placed on a sample holder. The sample

is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays

is measured. The resulting diffractogram is compared to known patterns for phase

identification. Rietveld refinement can be used for quantitative phase analysis and to refine

lattice parameters.[20]

3. Magnetic Susceptibility and Magnetization Measurements

Purpose: To investigate the magnetic properties of the material, including determining

magnetic ordering temperatures and the nature of magnetic interactions.

Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer

or a Physical Property Measurement System (PPMS) is typically used.

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pubs.acs.org/doi/pdf/10.1021/acs.inorgchem.4c03987
https://pubs.acs.org/doi/10.1021/acs.inorgchem.4c03987
https://docs.nrel.gov/docs/fy24osti/89840.pdf
https://pubs.rsc.org/en/content/articlehtml/2024/tc/d4tc01750a
https://pubs.acs.org/doi/10.1021/acs.inorgchem.4c03987
https://docs.nrel.gov/docs/fy24osti/89840.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Temperature-dependent susceptibility (χ vs. T): The magnetic moment of the sample is

measured as a function of temperature in a small applied magnetic field. Measurements

are often performed under both zero-field-cooled (ZFC) and field-cooled (FC) conditions to

probe for magnetic irreversibility.[2][11][22]

Field-dependent magnetization (M vs. H): The magnetic moment is measured as a

function of the applied magnetic field at a constant temperature.[11][28]

4. Electrical Transport Measurements

Purpose: To determine the electrical resistivity and charge carrier concentration.

Procedure: A four-probe or Hall bar geometry is typically used. For resistivity measurements,

a known current is passed through the sample, and the voltage drop across a defined length

is measured. For Hall effect measurements, a magnetic field is applied perpendicular to the

current flow, and the transverse (Hall) voltage is measured to determine the carrier type and

concentration.[1][14][28]

5. Diffuse Reflectance Spectroscopy

Purpose: To determine the optical band gap of a semiconductor.

Procedure: A polycrystalline powder sample is irradiated with light of varying wavelengths.

The diffusely reflected light is collected and analyzed. The absorption data can be

transformed using a Tauc plot to estimate the band gap energy.[22][23]

6. ¹⁵¹Eu Mössbauer Spectroscopy

Purpose: To probe the local environment and oxidation state of the europium atoms.

Procedure: The sample is exposed to a source of gamma rays (from the decay of ¹⁵¹Sm).

The absorption of these gamma rays by the ¹⁵¹Eu nuclei in the sample is measured as a

function of the relative velocity of the source and absorber. The resulting spectrum provides

information on the isomer shift (related to the oxidation state) and quadrupole splitting

(related to the local symmetry).[20]

Visualizations
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The following diagrams illustrate key concepts and workflows related to Eu(II)-containing

chalcogenide semiconductors.
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Click to download full resolution via product page

Caption: General experimental workflow for the synthesis and characterization of Eu(II)-

containing chalcogenide semiconductors.
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Caption: Common crystal structure families for Eu(II)-containing chalcogenide semiconductors.
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Caption: Interplay between composition, structure, and physical properties in Eu(II)

chalcogenides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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